molecular formula C29H29N5OS B3004493 5-((4-苯基二苯甲基哌嗪-1-基)(苯基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 851809-06-8

5-((4-苯基二苯甲基哌嗪-1-基)(苯基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇

货号: B3004493
CAS 编号: 851809-06-8
分子量: 495.65
InChI 键: XGUANDBDUCMMTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of similar compounds, such as 1,2,4-triazole derivatives, has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving triazole derivatives are diverse. For instance, the synthesis of certain substituted 1,2,4-triazole analogues involves antimicrobial, antioxidant, and antiviral potential .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 1,2,4-triazole derivatives, have been analyzed using various techniques. For instance, the IR absorption spectra of certain compounds were characterized by the presence of two signals for C=O groups .

科学研究应用

合成和抗菌活性

  1. 合成和生物学评估:已合成并评估了多种三唑衍生物,包括与查询化合物相似的结构,以了解其抗菌活性。这些化合物对细菌和真菌物种表现出中等作用 (Abdel-Aziz, Hamdy, Fakhr, & Farag, 2008)

  2. 新型衍生物的抗菌潜力:研究已导致开发出与苯并呋喃和吡唑部分相结合的新型三唑并噻二唑。这些化合物显示出有希望的抗菌活性,与氯霉素等标准药物相比具有优势 (Idrees, Kola, & Siddiqui, 2019)

  3. 噻二嗪和三唑的抗菌活性:合成了一系列带有吡唑部分的噻二嗪和三唑硫酮,并对金黄色葡萄球菌和大肠杆菌等常见病原体表现出良好的抗菌活性 (Nayak & Poojary, 2020)

化学合成和表征

  1. 新型三唑衍生物的开发:研究重点是创造新型三唑衍生物,其中包括与所讨论化合物相似的结构。这些衍生物已使用 NMR、IR 和元素分析等技术进行表征,从而更深入地了解其化学性质 (Ashton et al., 1993)

  2. 合成技术的发展:该领域在三唑衍生物的合成方面取得了重大进展,旨在提高效率并减少不良副产物。这对合成 5-((4-苯基二苯甲基哌嗪-1-基)(苯基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇等化合物具有影响 (Gupta, Saluja, & Khurana, 2016)

安全和危害

Some triazole derivatives have demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin, a commonly used chemotherapy drug . This suggests that these compounds may have a favorable safety profile.

未来方向

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current challenge in medicinal chemistry . Triazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential is a promising direction for future research .

作用机制

Target of Action

The primary target of this compound is human carbonic anhydrases (hCAs) . hCAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA VII is one of the least understood cytosolic isoforms .

Mode of Action

The compound is an effective hCA inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The deprotonated nitrogen atom of the sulfonamide moiety coordinates the catalytic zinc ion with a tetrahedral geometry, displacing the water molecule/hydroxide ion present in the native enzymes . Additional hydrogen bond interactions with Thr199 residue further stabilize the inhibitor binding .

Biochemical Pathways

The compound affects the carbon dioxide hydration pathway, which is catalyzed by hCAs . By inhibiting hCA VII, it disrupts the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors . This can have significant effects on neuronal excitation .

Pharmacokinetics

The compound’s molecular weight (45562) and its solid form may suggest certain pharmacokinetic properties. For instance, the molecular weight is within the range that is generally favorable for oral bioavailability.

Result of Action

The inhibition of hCA VII by the compound can affect neuronal excitation . It has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is a solid

属性

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5OS/c1-21-30-29-34(31-21)28(35)27(36-29)26(24-15-9-4-10-16-24)33-19-17-32(18-20-33)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,25-26,35H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUANDBDUCMMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。